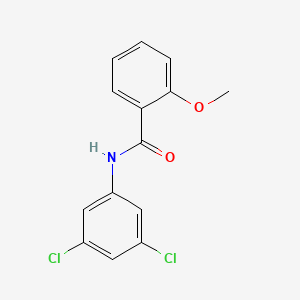![molecular formula C32H34N2O2 B10870020 10-acetyl-3-(4-tert-butylphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10870020.png)
10-acetyl-3-(4-tert-butylphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-acetyl-3-(4-tert-butylphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzodiazepines This compound is characterized by its unique structure, which includes multiple aromatic rings and a diazepine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-3-(4-tert-butylphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazepine ring.
Substitution reactions: Introduction of the tert-butyl and methyl groups on the phenyl rings through electrophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the nitrogen atom in the diazepine ring using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
10-acetyl-3-(4-tert-butylphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other functional groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
10-acetyl-3-(4-tert-butylphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to interact with specific receptors in the central nervous system.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 10-acetyl-3-(4-tert-butylphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another member of the diazepine family, commonly used as an anxiolytic and sedative.
Clonazepam: A compound with similar structural features, used as an anticonvulsant and anxiolytic.
Uniqueness
10-acetyl-3-(4-tert-butylphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups on the aromatic rings. This unique structure may confer distinct pharmacological properties and reactivity compared to other diazepine derivatives.
Eigenschaften
Molekularformel |
C32H34N2O2 |
|---|---|
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
5-acetyl-9-(4-tert-butylphenyl)-6-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H34N2O2/c1-20-10-12-23(13-11-20)31-30-27(33-26-8-6-7-9-28(26)34(31)21(2)35)18-24(19-29(30)36)22-14-16-25(17-15-22)32(3,4)5/h6-17,24,31,33H,18-19H2,1-5H3 |
InChI-Schlüssel |
IAXVOFZLLCBKQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)C(C)(C)C)NC5=CC=CC=C5N2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10869942.png)
![(2E)-3-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}prop-2-enoic acid](/img/structure/B10869945.png)
![N-(4-chlorobenzyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10869953.png)

![Methyl 5-chloro-3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10869966.png)
![8-(3-fluorophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B10869969.png)
![N-({2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B10869985.png)
![Methyl 4-[(2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate](/img/structure/B10869990.png)
![N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B10870025.png)
![N'~2~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-thiophenecarbohydrazide](/img/structure/B10870033.png)
![methyl (3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate](/img/structure/B10870038.png)

![3-(2,4-Dichlorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10870045.png)
![2-Chloro-N-(2'-oxo-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-5'-YL)propanamide](/img/structure/B10870047.png)
